1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine
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Overview
Description
1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine is a chemical compound with the molecular formula C15H23FN2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features an ethyl group and a fluorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, ethyl bromide, and 2-fluorobenzyl chloride.
Alkylation: Piperidine is first alkylated with ethyl bromide in the presence of a base such as potassium carbonate to form 1-ethylpiperidine.
Nucleophilic Substitution: The resulting 1-ethylpiperidine undergoes nucleophilic substitution with 2-fluorobenzyl chloride to introduce the fluorophenyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms of any functional groups present.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine
- N-2-Fluorophenyl-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)piperidin-4-amine
Uniqueness
1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine is unique due to the specific arrangement of its ethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-N-[2-(2-fluorophenyl)ethyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2/c1-2-18-11-8-14(9-12-18)17-10-7-13-5-3-4-6-15(13)16/h3-6,14,17H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOGSXKEQHCREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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